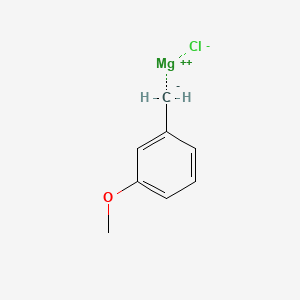

3-Methoxybenzylmagnesium chloride

Description

Significance of Organomagnesium Reagents in Modern Organic Synthesis

Organomagnesium reagents, widely known as Grignard reagents, are fundamental tools in modern organic synthesis. bethunecollege.ac.inebsco.com Discovered by French chemist François Auguste Victor Grignard in 1900, these compounds are generally represented by the formula R-Mg-X, where R is an organic group (alkyl or aryl), and X is a halogen. wikipedia.orgthieme-connect.de The discovery was of such significance that it was recognized with the Nobel Prize in Chemistry in 1912. bethunecollege.ac.inebsco.com

The importance of Grignard reagents lies in their ability to form new carbon-carbon bonds, a crucial process in the construction of more complex organic molecules. wikipedia.org The carbon-magnesium bond is highly polar, which results in the carbon atom having a partial negative charge, making it a potent nucleophile and a strong base. wikipedia.orglibretexts.org This nucleophilic character allows Grignard reagents to react with a wide array of electrophiles, most notably carbonyl compounds like aldehydes, ketones, and esters, to produce primary, secondary, and tertiary alcohols, respectively. ebsco.comlibretexts.orgpw.live

Their versatility extends to reactions with other substances such as carbon dioxide, nitriles, and epoxides, making them indispensable for synthesizing a diverse range of organic compounds, from simple alcohols to complex pharmaceutical intermediates. ebsco.comchemicalbook.com Grignard reagents are typically prepared by reacting an organic halide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the organomagnesium compound. wikipedia.orglibretexts.org

Overview of Benzylic Grignard Reagents and their Synthetic Utility

Benzylic Grignard reagents are a specific subclass of organomagnesium compounds where the magnesium halide is attached to a benzylic carbon. thieme-connect.de These reagents, such as the commercially available benzylmagnesium chloride, are readily prepared by the direct reaction of a benzyl (B1604629) halide with magnesium turnings in a suitable ether solvent. thieme-connect.de

The synthetic utility of benzylic Grignard reagents is extensive. They participate in typical Grignard reactions, including nucleophilic additions to carbonyl groups and cyano groups. thieme-connect.de For instance, their reaction with aldehydes and ketones provides a reliable route to various substituted benzyl alcohols. doubtnut.com They also undergo substitution reactions with reactive alkyl halides and can react with epoxides, such as oxetane, to achieve ring-opening and the formation of longer carbon chains. thieme-connect.de The reactivity and solubility of benzylic Grignard reagents in solvents like diethyl ether and THF make them valuable intermediates in multistep organic syntheses. thieme-connect.de

Unique Position of 3-Methoxybenzylmagnesium Chloride within Grignard Chemistry

This compound holds a distinct position within the family of benzylic Grignard reagents due to the influence of the meta-positioned methoxy (B1213986) group on its reactivity and synthesis. The presence and position of substituents on the benzene (B151609) ring can significantly alter the reagent's behavior.

Research has shown that the preparation of (3-alkoxyphenyl)magnesium chlorides, including the 3-methoxy derivative, can be achieved in high yields without significant byproduct formation when using activated magnesium. google.com This is a notable advantage over methods using unactivated magnesium, which often result in unsatisfactory yields. google.com

Furthermore, the meta-position of the methoxy group imparts unique reactivity compared to its ortho- and para-isomers. For example, in reactions involving substituted chloromethyl(methoxymethyl)benzenes with activated magnesium, the meta-isomer affords only a mono-Grignard reagent. rsc.org In contrast, the corresponding ortho- and para-isomers rapidly yield 'di-Grignards', indicating a different reaction pathway influenced by the substituent's electronic and steric effects. rsc.org This selective reactivity makes this compound a specific and valuable tool for introducing the 3-methoxybenzyl group in synthetic chemistry. chemicalbook.comchemicalbook.com

Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | H₃COC₆H₄CH₂MgCl | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 180.91 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 26905-40-8 | sigmaaldrich.comchemicalbook.com |

| Appearance | Gray to brown solution | chemicalbook.com |

| Typical Solvent | Tetrahydrofuran (THF) | sigmaaldrich.comsigmaaldrich.com |

| Typical Concentration | 0.25 M | sigmaaldrich.comsigmaaldrich.com |

| Density | ~0.904 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | ~65 °C (of THF solution) | sigmaaldrich.comsigmaaldrich.com |

| Flash Point | -17 °C (of THF solution) | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1-methanidyl-3-methoxybenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.ClH.Mg/c1-7-4-3-5-8(6-7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRZJHINSOKNDI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460455 | |

| Record name | Magnesium chloride (3-methoxyphenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26905-40-8 | |

| Record name | Magnesium chloride (3-methoxyphenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Preparation Methodologies of 3 Methoxybenzylmagnesium Chloride

Classical Grignard Formation from 3-Methoxybenzyl Halides

The traditional and most common method for preparing 3-methoxybenzylmagnesium chloride involves the direct reaction of a 3-methoxybenzyl halide with magnesium metal in an appropriate ether solvent. wisc.edu This organometallic reaction is fundamental for creating a new carbon-magnesium bond, which imparts nucleophilic character to the benzylic carbon. wisc.edu

The formation of the Grignard reagent is achieved by introducing magnesium metal, typically in the form of turnings or ribbon, to a solution of 3-methoxybenzyl chloride. wikipedia.org The magnesium atom inserts itself into the carbon-halogen bond of the organic halide. leah4sci.com The general reaction is represented as:

CH₃OC₆H₄CH₂Cl + Mg → CH₃OC₆H₄CH₂MgCl

This reaction is not instantaneous and often requires an initiation period. wikipedia.org

A critical challenge in Grignard reagent synthesis is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal. wikipedia.orgstackexchange.com This layer inhibits the reaction with the organic halide. To overcome this, various physical and chemical activation methods are employed to expose a fresh, reactive magnesium surface. wikipedia.orgstackexchange.com

Mechanical Methods:

Crushing: Grinding the magnesium pieces in situ can break the oxide layer. wikipedia.org

Rapid Stirring: Vigorous agitation helps to physically dislodge the passivating layer. wikipedia.org

Sonication: Using an ultrasonic bath is an effective, non-toxic method to clean the metal surface and initiate the reaction. wikipedia.orgresearchgate.net

Chemical Activating Agents: A small amount of a chemical activator is often added to begin the reaction. These agents react with the magnesium to clean its surface. Common activators include:

Iodine (I₂): A few crystals of iodine can be added, which reacts with the magnesium. wikipedia.orgresearchgate.net Heating magnesium in the presence of iodine vapor is also an effective activation technique. researchgate.net

1,2-Dibromoethane: This is an advantageous activator as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual cue that the activation is successful. The other product, magnesium bromide, does not interfere with the primary reaction. wikipedia.orgstackexchange.com

Diisobutylaluminum hydride (DIBAH): This reagent can be used to activate the magnesium surface and dry the reaction mixture, allowing for reliable reaction initiation at lower temperatures. acs.org

Other Initiators: Small amounts of methyl iodide or pre-formed Grignard reagent can also serve as initiators. wikipedia.orgstackexchange.com

| Activation Method | Description | Primary Advantage |

| Mechanical Crushing | Physically breaking the magnesium turnings in the reaction flask. | Simple, introduces no chemical impurities. |

| Sonication | Using an ultrasonic bath to clean the MgO layer from the surface. researchgate.net | Non-invasive and effective. researchgate.net |

| Iodine (I₂) Addition | A small crystal of iodine is added to the magnesium. researchgate.net | Visual indication of reaction (disappearance of purple color). |

| 1,2-Dibromoethane | A small amount is added, which reacts to form ethylene and MgBr₂. stackexchange.com | Formation of ethene gas bubbles indicates activation. stackexchange.com |

| DIBAH | Addition of diisobutylaluminum hydride to the reaction mixture. acs.org | Allows for initiation at lower, more controlled temperatures. acs.org |

Achieving a high yield and purity of this compound requires strict control over several experimental parameters, including the choice of solvent, reaction temperature, and the exclusion of interfering impurities. numberanalytics.com

The solvent plays a crucial dual role in Grignard synthesis: it must solvate and stabilize the formed organomagnesium compound, and it must be aprotic to avoid destroying the reagent. leah4sci.com

Anhydrous Diethyl Ether (Et₂O): This is a classic and effective solvent for many Grignard preparations. leah4sci.comnumberanalytics.com

Anhydrous Tetrahydrofuran (B95107) (THF): THF is a more polar ether and is often the preferred solvent, especially for less reactive halides like chlorides. leah4sci.com It is highly effective at stabilizing the Grignard reagent complex. wikipedia.orgsigmaaldrich.com Commercial preparations of this compound are typically supplied as solutions in THF. sigmaaldrich.comhymasynthesis.com

| Solvent | Boiling Point | Key Characteristics |

| Diethyl Ether (Et₂O) | 34.6 °C | Traditional Grignard solvent, less polar, lower boiling point makes reflux easy to achieve but can increase fire hazard. |

| Tetrahydrofuran (THF) | 66 °C sigmaaldrich.com | More polar, higher boiling point, excellent at stabilizing Grignard reagents, often preferred for less reactive halides. leah4sci.com |

Temperature management is critical for a successful Grignard reaction. numberanalytics.com The initiation phase may require gentle heating to start the reaction. However, the reaction is highly exothermic, and once initiated, cooling is often necessary to maintain a steady rate and prevent side reactions. numberanalytics.com Controlling the temperature well below the boiling point of the solvent allows for better monitoring of the reaction's initiation by observing the temperature rise. acs.org For some sensitive Grignard reactions, maintaining cryogenic temperatures (e.g., -40 °C to 0 °C) is essential to maximize yield and prevent unwanted secondary reactions. numberanalytics.commit.edu

Grignard reagents are highly reactive and are readily destroyed by common impurities.

Water: Grignard reagents are strong bases and will react rapidly with even trace amounts of water (or other protic substances like alcohols) in a protonolysis reaction. wikipedia.orgwikipedia.org This protonates the organic group, rendering the reagent useless for its intended purpose. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used. wikipedia.org

Oxygen: Atmospheric oxygen can oxidize the Grignard reagent. wikipedia.org To prevent this, the reaction is typically conducted under an inert atmosphere, such as dry nitrogen or argon. wikipedia.org

Strict adherence to anhydrous and anaerobic (air-free) techniques is paramount for the successful synthesis of this compound. wikipedia.orgwikipedia.org

Optimization of Reaction Conditions for Yield and Purity

Alternative Preparation Methods for this compound

While the direct reaction of an organic halide with magnesium metal is the conventional approach for Grignard reagent formation, alternative methods have been developed to overcome challenges such as slow initiation, side reactions, and functional group incompatibility. These alternative strategies, including transmetalation and careful precursor design, offer greater control and efficiency in the synthesis of this compound.

Transmetalation Routes

Transmetalation, a process involving the transfer of an organic group from one metal to another, presents a powerful alternative for the synthesis of Grignard reagents. A prominent example of this is the halogen-magnesium exchange reaction.

In this method, a more reactive organomagnesium compound is used to exchange with an organic halide that is less reactive towards direct magnesiation. For the preparation of this compound, this typically involves the reaction of 3-methoxybenzyl bromide or iodide with a simple alkylmagnesium halide, such as isopropylmagnesium chloride (i-PrMgCl). The equilibrium of the reaction is driven by the formation of a more stable Grignard reagent.

A significant advancement in this area is the use of "Turbo-Grignard" reagents, such as isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl). This complexation enhances the reactivity of the Grignard reagent, allowing the halogen-magnesium exchange to proceed under milder conditions and with a broader range of functionalized substrates. researchgate.net The use of i-PrMgCl·LiCl can facilitate the formation of this compound from 3-methoxybenzyl bromide at low temperatures, minimizing potential side reactions. researchgate.net

The general scheme for the halogen-magnesium exchange is as follows:

3-MeOC₆H₄CH₂-X + i-PrMgCl → 3-MeOC₆H₄CH₂-MgCl + i-PrX (where X = Br, I)

Key advantages of the transmetalation route include its tolerance for various functional groups and the ability to prepare Grignard reagents that are difficult to synthesize directly.

Table 1: Comparison of Reagents in Halogen-Magnesium Exchange

| Reagent | Precursor | Typical Conditions | Advantages |

| Isopropylmagnesium chloride (i-PrMgCl) | 3-Methoxybenzyl bromide | THF, -20°C to 0°C | Readily available, effective for activated halides. |

| Isopropylmagnesium chloride - Lithium chloride complex (i-PrMgCl·LiCl) | 3-Methoxybenzyl bromide | THF, -40°C to -10°C | Higher reactivity, broader functional group tolerance, faster reaction rates. researchgate.net |

Precursor Design and Synthesis

Several synthetic pathways to 3-methoxybenzyl chloride have been reported, primarily starting from either 3-hydroxybenzaldehyde (B18108) or 3-methoxybenzaldehyde (B106831).

Route 1: From 3-Hydroxybenzaldehyde

A common industrial method involves a two-step process starting from the readily available 3-hydroxybenzaldehyde. google.com

Methylation: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is methylated to form 3-methoxybenzaldehyde. This is typically achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide. google.com

Reduction and Chlorination: The resulting 3-methoxybenzaldehyde is then reduced to 3-methoxybenzyl alcohol. Common reducing agents for this step include sodium borohydride (B1222165) or catalytic hydrogenation using Raney nickel. google.comgoogle.com The final step involves the chlorination of 3-methoxybenzyl alcohol to yield 3-methoxybenzyl chloride, often using thionyl chloride (SOCl₂) or hydrochloric acid. google.comgoogle.com

A patent describes a process where 3-hydroxybenzaldehyde is methylated, then reduced with potassium borohydride, and finally chlorinated with hydrochloric acid to produce 3-methoxybenzyl chloride with high purity (greater than 99%). google.com

Route 2: From 3-Methoxybenzaldehyde

Alternatively, if 3-methoxybenzaldehyde is the starting material, the synthesis is shortened to a two-step process.

Reduction: 3-methoxybenzaldehyde is reduced to 3-methoxybenzyl alcohol.

Chlorination: The alcohol is then converted to 3-methoxybenzyl chloride.

One patented method highlights the reduction of 3-methoxybenzaldehyde using Raney nickel, followed by chlorination with thionyl chloride. google.com

Route 3: From m-Chlorobenzaldehyde

An alternative precursor design strategy begins with m-chlorobenzaldehyde. This multi-step process involves the protection of the aldehyde group, a nucleophilic aromatic substitution to introduce the methoxy (B1213986) group, and subsequent deprotection and reduction followed by chlorination. google.com

Table 2: Overview of Precursor Synthesis Routes for 3-Methoxybenzyl Chloride

| Starting Material | Key Reagents | Intermediate | Final Product | Key Features |

| 3-Hydroxybenzaldehyde | 1. Dimethyl sulfate, NaOH/KOH2. Potassium borohydride3. Hydrochloric acid | 3-Methoxybenzaldehyde, 3-Methoxybenzyl alcohol | 3-Methoxybenzyl chloride | Utilizes inexpensive starting materials, high purity product. google.com |

| 3-Methoxybenzaldehyde | 1. Raney Nickel, H₂2. Thionyl chloride | 3-Methoxybenzyl alcohol | 3-Methoxybenzyl chloride | Shorter route if starting material is available. google.com |

| m-Chlorobenzaldehyde | 1. Ethylene glycol, H₂SO₄2. Sodium methoxide3. Metal reducing agent | Ethylene glycol m-chlorobenzaldehyde acetal, Ethylene glycol m-methoxybenzaldehyde acetal | m-Methoxybenzyl alcohol (further chlorinated) | Alternative route when other precursors are less accessible. google.com |

Fundamental Reactivity Patterns of 3 Methoxybenzylmagnesium Chloride

Nucleophilic Addition Reactions

The core reactivity of 3-methoxybenzylmagnesium chloride is its ability to engage in nucleophilic addition reactions. The carbon atom attached to the magnesium chloride moiety carries a partial negative charge, rendering it highly nucleophilic. This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of aldehydes, ketones, and esters. chegg.com

The addition of this compound to aldehydes and ketones is a fundamental method for the synthesis of alcohols. vaia.com The reaction proceeds via the nucleophilic attack of the Grignard reagent on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. doubtnut.com

The reaction of this compound with formaldehyde (B43269), the simplest aldehyde, followed by acidic workup, yields a primary alcohol. vaia.commasterorganicchemistry.com Specifically, this reaction produces 2-(3-methoxyphenyl)ethanol.

With other aldehydes, the reaction leads to the formation of secondary alcohols. doubtnut.com The 3-methoxybenzyl group and the existing substituent on the aldehyde's carbonyl carbon become the two groups attached to the newly formed secondary alcohol's carbinol carbon.

Table 1: Synthesis of Primary and Secondary Alcohols

| Reactant | Grignard Reagent | Product | Alcohol Type |

|---|---|---|---|

| Formaldehyde | This compound | 2-(3-Methoxyphenyl)ethanol | Primary |

| Acetaldehyde (B116499) | This compound | 1-(3-Methoxyphenyl)propan-2-ol | Secondary |

When this compound reacts with a ketone, the product is a tertiary alcohol. nii.ac.jp The two alkyl or aryl groups originally attached to the ketone's carbonyl carbon, along with the 3-methoxybenzyl group from the Grignard reagent, constitute the three substituents on the tertiary alcohol's carbinol carbon. chemistrysteps.com

Table 2: Synthesis of Tertiary Alcohols from Ketones

| Reactant | Grignard Reagent | Product |

|---|---|---|

| Acetone (B3395972) | This compound | 2-(3-Methoxyphenyl)-2-methylpropan-1-ol |

| Acetophenone | This compound | 1-(3-Methoxyphenyl)-1-phenylethanol |

The reaction of this compound with esters and acyl chlorides also serves as a route to synthesizing alcohols and, in some cases, ketones.

Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. youtube.comdoubtnut.com The reaction proceeds through a two-step mechanism. The first equivalent of this compound adds to the ester's carbonyl group to form a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group (-OR) to form a ketone. doubtnut.com This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. doubtnut.com This second nucleophilic addition leads to a new tetrahedral alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol where two of the substituents are identical (the 3-methoxybenzyl group in this case). youtube.comchemistrysteps.com

As a consequence of the double addition mechanism, it is generally not possible to isolate the ketone intermediate when reacting an ester with this compound; the final product is a tertiary alcohol. youtube.comquora.com For instance, the reaction of ethyl acetate (B1210297) with an excess of this compound will yield 1,1-bis(3-methoxybenzyl)ethanol.

The synthesis of ketones from carboxylic acid derivatives using Grignard reagents can be challenging due to the high reactivity of the ketone product. However, ketones can be synthesized from the reaction of an acyl chloride with an organocuprate reagent, which is less reactive than a Grignard reagent. youtube.com Alternatively, reacting an acyl chloride with a Grignard reagent in the presence of a catalyst like cadmium chloride can lead to the formation of a ketone. libretexts.org With a highly reactive Grignard reagent like this compound, the reaction with an acyl chloride typically proceeds to form a tertiary alcohol after the addition of two equivalents of the Grignard reagent.

Table 3: Synthesis of Tertiary Alcohols from Esters

| Reactant | Grignard Reagent (Excess) | Product |

|---|---|---|

| Ethyl acetate | This compound | 1,1-bis(3-Methoxybenzyl)ethanol |

Reactions with Carbon Dioxide: Formation of Carboxylic Acids

The reaction of Grignard reagents with carbon dioxide, known as carboxylation, is a fundamental and widely used method for the synthesis of carboxylic acids. google.com When this compound is treated with carbon dioxide, the nucleophilic benzyl (B1604629) carbon attacks the electrophilic carbon of CO2. This addition reaction forms a magnesium carboxylate salt. Subsequent acidification of this intermediate with a proton source, such as a dilute mineral acid, yields the corresponding carboxylic acid, 2-(3-methoxyphenyl)acetic acid. google.comresearchgate.net

Carboxylation Step: The Grignard reagent adds to the carbon dioxide molecule.

Hydrolysis Step: The resulting magnesium salt is hydrolyzed to produce the final carboxylic acid.

This reaction is typically carried out by bubbling dry carbon dioxide gas through the Grignard reagent solution or by pouring the Grignard solution over crushed dry ice (solid CO2). google.com

Table 1: Carboxylation of this compound

| Reactant | Reagent | Intermediate | Final Product |

| This compound | 1. CO2 2. H3O+ | 3-Methoxybenzylcarboxylate magnesium chloride | 2-(3-methoxyphenyl)acetic acid |

Reactions with Epoxides: Ring-Opening and Chain Extension

Grignard reagents readily react with epoxides in a nucleophilic ring-opening reaction. This process is an effective method for carbon chain extension, resulting in the formation of β-substituted alcohols. The reaction proceeds via an SN2 mechanism, where the nucleophilic carbanion of the Grignard reagent attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. doubtnut.com

With unsymmetrical epoxides, such as propylene (B89431) oxide, the attack generally occurs at the less sterically hindered carbon atom. nih.gov For instance, the reaction of this compound with ethylene (B1197577) oxide, a symmetrical epoxide, yields a primary alcohol after hydrolysis of the intermediate magnesium alkoxide. vedantu.comdoubtnut.com When propylene oxide is used as the substrate, the nucleophilic attack at the terminal carbon results in the formation of a secondary alcohol.

Table 2: Ring-Opening of Epoxides with this compound

| Epoxide Substrate | Reagent | Expected Major Product | Product Class |

| Ethylene Oxide | 1. This compound 2. H3O+ | 3-(3-methoxyphenyl)propan-1-ol | Primary Alcohol |

| Propylene Oxide | 1. This compound 2. H3O+ | 1-(3-methoxyphenyl)propan-2-ol | Secondary Alcohol |

Reactions with Imines and Nitriles

The carbon-nitrogen multiple bond in imines and nitriles is electrophilic and thus susceptible to nucleophilic attack by Grignard reagents.

The reaction of this compound with an imine involves the addition of the benzyl group to the imine carbon. The resulting magnesium amide intermediate is then hydrolyzed to yield a secondary amine.

Nitriles react with Grignard reagents to form an intermediate imine salt after the initial nucleophilic addition. This intermediate is unstable and is readily hydrolyzed upon acidic workup to yield a ketone. doubtnut.com For example, the reaction of this compound with benzonitrile (B105546) will produce 1-(3-methoxyphenyl)-1-phenylmethanone after the hydrolysis step.

Table 3: Reactions of this compound with Imines and Nitriles

| Electrophile | Reagent | Intermediate Type | Final Product |

| N-Benzylidenemethanamine | 1. This compound 2. H3O+ | Magnesium Amide | 1-(3-Methoxyphenyl)-N-methyl-1-phenylethanamine |

| Benzonitrile | 1. This compound 2. H3O+ | Imine Salt | 1-(3-Methoxyphenyl)-1-phenylmethanone |

Cross-Coupling Reactions Utilizing this compound

This compound is a valuable coupling partner in transition metal-catalyzed reactions for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.

Palladium-Catalyzed Cross-Couplings

Palladium complexes are highly effective catalysts for mediating cross-coupling reactions involving Grignard reagents. These reactions offer a powerful tool for constructing complex molecular architectures.

The Kumada-Corriu coupling, first reported in 1972, is a cross-coupling reaction between a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org The palladium-catalyzed variant is particularly versatile. The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) intermediate.

Transmetalation: The organic group from the Grignard reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center are coupled, forming the final product and regenerating the Pd(0) catalyst. wikipedia.org

This compound can be coupled with various aryl or vinyl halides using a suitable palladium catalyst, such as those supported by phosphine (B1218219) ligands. These reactions can often tolerate a range of functional groups on the coupling partners. arkat-usa.org

Table 4: Illustrative Palladium-Catalyzed Kumada-Corriu Coupling

| Grignard Reagent | Coupling Partner | Catalyst System (Example) | Product |

| This compound | 4-Bromotoluene | Pd(PPh3)4 | 1-(3-Methoxybenzyl)-4-methylbenzene |

| This compound | 1-Iodonaphthalene | PdCl2(dppf) | 1-(3-Methoxybenzyl)naphthalene |

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide. wikipedia.org While it does not directly utilize a Grignard reagent, the necessary organozinc species can be readily prepared in situ from the corresponding Grignard reagent. This is achieved through a process called transmetalation, where this compound reacts with a zinc halide, typically zinc chloride (ZnCl2), to form 3-methoxybenzylzinc chloride.

The resulting organozinc reagent is then used in the palladium-catalyzed cross-coupling cycle, which is mechanistically similar to the Kumada coupling. nobelprize.org The key steps are oxidative addition, transmetalation from zinc to palladium, and reductive elimination. nih.govresearchgate.net The Negishi coupling is known for its high functional group tolerance and broad scope. wikipedia.org

The conversion of the Grignard reagent to an organozinc reagent before the coupling step can be advantageous in cases where the Grignard reagent's high reactivity might lead to side reactions with sensitive functional groups present on the coupling partner.

Table 5: Illustrative Palladium-Catalyzed Negishi Coupling via Transmetalation

| Grignard Reagent | Transmetalation Reagent | Organozinc Reagent | Coupling Partner | Catalyst System (Example) | Product |

| This compound | ZnCl2 | 3-Methoxybenzylzinc chloride | 4-Iodoanisole | Pd(PPh3)4 | 1-Methoxy-4-(3-methoxybenzyl)benzene |

| This compound | ZnCl2 | 3-Methoxybenzylzinc chloride | 2-Bromopyridine | PdCl2(dppf) | 2-(3-Methoxybenzyl)pyridine |

Suzuki-Miyaura Coupling via Borate (B1201080) Complex Formation

The direct utilization of Grignard reagents in Suzuki-Miyaura cross-coupling reactions is not the standard protocol. Typically, the Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or boronate ester) with an organic halide or triflate. However, a highly efficient "one-pot" two-step borylation/Suzuki-Miyaura cross-coupling methodology allows for the in-situ generation of the necessary boron-containing reagent from a Grignard reagent like this compound, which then participates in the subsequent coupling reaction without the need for isolation of the intermediate boronate ester. nih.govnih.gov

The process commences with the reaction of this compound with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures to form a magnesium trialkoxybenzylborate complex. This intermediate is not typically isolated but is directly subjected to the Suzuki-Miyaura coupling conditions. Upon addition of a palladium catalyst, a suitable ligand, a base, and an aryl halide, the desired cross-coupled product is formed. orgsyn.org The base is crucial for promoting the transmetalation step from the borate complex to the palladium center. organic-chemistry.orgrsc.org

This one-pot approach is advantageous as it circumvents the often cumbersome isolation and purification of the corresponding boronic acid, which can be prone to decomposition. nih.govresearchgate.net The reaction conditions are generally mild, and the method can tolerate a variety of functional groups on the coupling partners.

Table 1: One-Pot Suzuki-Miyaura Coupling of In Situ Generated Boronates

| Entry | Grignard Reagent | Borate Ester | Aryl Halide | Catalyst/Ligand | Base | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | Trimethyl borate | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | 4-Acetylbiphenyl | ~85 |

| 2 | 2-Thienylmagnesium chloride | Triisopropyl borate | 1-Bromo-4-fluorobenzene | PdCl₂(dppf) | Cs₂CO₃ | 2-(4-Fluorophenyl)thiophene | ~90 |

Note: This table represents typical conditions and yields for one-pot Suzuki-Miyaura reactions of in situ generated boronates from Grignard reagents and is for illustrative purposes.

Nickel-Catalyzed Cross-Couplings

Nickel-catalyzed cross-coupling reactions, particularly the Kumada coupling, represent a powerful and economical method for the formation of carbon-carbon bonds, and this compound is an excellent nucleophilic partner in these transformations. alfa-chemistry.com These reactions typically involve the coupling of the Grignard reagent with aryl, vinyl, or alkyl halides. nih.gov

The catalytic cycle for nickel-catalyzed Kumada coupling is generally believed to involve the oxidative addition of the organic halide to a Ni(0) species, which is generated in situ from a Ni(II) precatalyst by reduction with the Grignard reagent. This is followed by transmetalation of the benzyl group from the magnesium halide to the nickel center, and subsequent reductive elimination to afford the cross-coupled product and regenerate the Ni(0) catalyst. nih.govresearchgate.net However, more complex mechanisms involving Ni(I) and Ni(III) intermediates have also been proposed under certain conditions. nih.gov

A variety of nickel catalysts can be employed, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, which can enhance catalytic activity and selectivity. The choice of ligand can be critical for achieving high yields and preventing side reactions.

Table 2: Nickel-Catalyzed Kumada Coupling of Benzyl Grignard Reagents

| Entry | Grignard Reagent | Organic Halide | Catalyst/Ligand | Product | Yield (%) |

| 1 | Benzylmagnesium chloride | Chlorobenzene | NiCl₂(dppf) | Diphenylmethane | ~92 |

| 2 | 4-Methylbenzylmagnesium bromide | 1-Bromonaphthalene | Ni(acac)₂/dppe | 1-(4-Methylbenzyl)naphthalene | ~88 |

| 3 | This compound | 4-Chloroanisole | NiCl₂(IPr) | 1-Methoxy-4-(3-methoxybenzyl)benzene | ~95 |

Note: This table provides representative examples of nickel-catalyzed Kumada couplings with benzyl Grignard reagents.

Cobalt-Catalyzed Cross-Couplings and their Mechanistic Aspects

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and highly effective alternative to palladium and nickel catalysis for certain applications. These reactions exhibit a high tolerance for various functional groups and can be particularly useful for the coupling of alkyl and benzyl Grignard reagents with alkyl and aryl halides. rsc.org

Mechanistic investigations suggest that cobalt-catalyzed cross-couplings often proceed through radical pathways. The reaction is typically initiated by the reduction of a Co(II) precatalyst by the Grignard reagent to a low-valent cobalt species. This species can then react with the organic halide via a single-electron transfer (SET) mechanism to generate an organic radical and a Co(I) or Co(II) species. The organic radical can then combine with the organocobalt species, followed by reductive elimination to yield the cross-coupled product. The involvement of radical intermediates is a key feature that distinguishes these reactions from the more common concerted pathways in palladium catalysis.

Copper-Mediated Coupling Reactions

Copper-mediated and -catalyzed cross-coupling reactions provide another valuable avenue for the utilization of this compound. These reactions are particularly effective for forming bonds between sp³-hybridized carbon centers and various electrophiles. Copper catalysts are significantly less expensive than palladium, making them an attractive option for large-scale synthesis. nih.govnih.gov

The mechanism of copper-catalyzed cross-couplings with Grignard reagents is not as well-defined as that of palladium-catalyzed reactions. It is generally believed to involve the formation of an organocuprate species in situ by the reaction of the Grignard reagent with a copper(I) salt. This organocuprate is the active nucleophile that reacts with the electrophile. The reaction can proceed through various pathways, including oxidative addition and reductive elimination, or via an S_N2-type mechanism, depending on the nature of the substrates and the reaction conditions.

Table 3: Copper-Mediated Cross-Coupling of Benzyl Grignard Reagents

| Entry | Grignard Reagent | Electrophile | Copper Source | Product | Yield (%) |

| 1 | Benzylmagnesium chloride | Allyl bromide | CuI | 4-Phenyl-1-butene | ~85 |

| 2 | 4-Fluorobenzylmagnesium chloride | Propargyl bromide | CuCN·2LiCl | 1-(4-Fluorophenyl)-2-butyne | ~78 |

| 3 | This compound | Acetyl chloride | CuCl | 1-(3-Methoxyphenyl)propan-2-one | ~70 |

Note: This table illustrates the versatility of copper-mediated couplings with benzyl Grignard reagents.

Transmetalation Reactions to Form Other Organometallics

Formation of Organozinc Reagents (e.g., 3-Methoxybenzylzinc Chloride)

One of the most important transformations of this compound is its transmetalation to the corresponding organozinc reagent, 3-methoxybenzylzinc chloride. This is typically achieved by treating the pre-formed Grignard reagent with a zinc halide, most commonly zinc chloride (ZnCl₂), in an ethereal solvent like tetrahydrofuran (B95107) (THF). The driving force for this reaction is the formation of the more covalent and less reactive carbon-zinc bond compared to the carbon-magnesium bond.

The preparation is straightforward and generally proceeds in high yield. The resulting organozinc reagent is more tolerant of a wider range of functional groups than its Grignard precursor, which significantly expands its synthetic utility.

Utility in Coupling with Functional Group Tolerance

The primary advantage of converting this compound to its zinc analogue is the enhanced functional group tolerance of the latter in cross-coupling reactions, particularly in the Negishi coupling. Organozinc reagents are compatible with a variety of functional groups that would be reactive towards Grignard reagents, such as esters, ketones, and nitriles.

In a typical Negishi coupling, 3-methoxybenzylzinc chloride is reacted with an aryl, vinyl, or acyl halide in the presence of a palladium or nickel catalyst. The reaction proceeds under mild conditions and generally gives high yields of the cross-coupled products. The ability to perform these couplings in the presence of sensitive functional groups makes organozinc reagents, derived from Grignard precursors, invaluable tools in the synthesis of complex molecules.

Table 4: Negishi Coupling of In Situ Generated 3-Methoxybenzylzinc Chloride

| Entry | Aryl Halide | Catalyst | Product | Yield (%) |

| 1 | Ethyl 4-iodobenzoate | Pd(PPh₃)₄ | Ethyl 4-(3-methoxybenzyl)benzoate | 88 |

| 2 | 2-Bromopyridine | Ni(acac)₂/dppf | 2-(3-Methoxybenzyl)pyridine | 85 |

| 3 | 4-Iodoacetonitrile | PdCl₂(dppf) | 4-(3-Methoxybenzyl)benzonitrile | 92 |

Note: This table highlights the excellent functional group tolerance in Negishi couplings of 3-methoxybenzylzinc chloride.

Stereochemical and Regiochemical Control in Reactions of 3 Methoxybenzylmagnesium Chloride

Regioselectivity in Electrophilic Substitution and Addition Reactions

The regioselectivity of 3-methoxybenzylmagnesium chloride in reactions is primarily dictated by the electronic influence of the methoxy (B1213986) group and steric factors.

Electronic Effects of the Methoxy Group on Reaction Site Selectivity

The methoxy group (–OCH₃) is a key player in directing the regiochemical outcome of reactions involving this compound. It exerts a dual electronic influence: a resonance effect and an inductive effect. stackexchange.comlibretexts.org

The oxygen atom's lone pairs can delocalize into the benzene (B151609) ring, an electron-donating resonance effect that increases electron density at the ortho and para positions. stackexchange.com This makes these positions more nucleophilic and thus more susceptible to attack by electrophiles. Conversely, the high electronegativity of the oxygen atom leads to an electron-withdrawing inductive effect through the sigma bonds. stackexchange.com

In nucleophilic addition reactions, such as those with carbonyl compounds, the electronic character of the Grignard reagent itself is paramount. The carbon atom bonded to magnesium is highly nucleophilic. The methoxy group, being electron-donating by resonance, can subtly influence the reactivity of the Grignard reagent. stackexchange.com

| Electronic Effect | Description | Impact on Reactivity |

| Resonance | Donation of oxygen's lone pair electrons into the aromatic ring. stackexchange.com | Increases electron density at ortho and para positions, enhancing reactivity towards electrophiles. vaia.com |

| Inductive | Withdrawal of electron density through the sigma bond due to oxygen's high electronegativity. stackexchange.com | Decreases electron density on the attached carbon, but this effect is often outweighed by resonance. libretexts.org |

Steric Hindrance Considerations in Regioselective Transformations

Steric hindrance, the spatial arrangement of atoms that impedes a reaction, is a critical factor in determining the regioselectivity of this compound reactions. youtube.comlibretexts.org The bulky nature of the benzylmagnesium chloride group, coupled with the methoxy substituent, can block or hinder the approach of reactants to certain positions on the aromatic ring or the electrophilic center. youtube.com

In reactions with substituted electrophiles, the Grignard reagent will preferentially attack the least sterically hindered site. For instance, in the addition to a ketone with two different substituents, the approach of the 3-methoxybenzyl group will favor the side with the smaller substituent. youtube.com The presence of the methoxy group at the meta position can also influence the orientation of the Grignard reagent as it approaches the electrophile, further directing the regiochemical outcome. rsc.org

Stereoselectivity in Carbon-Carbon Bond Forming Reactions

Achieving stereocontrol in reactions with this compound is crucial for the synthesis of chiral molecules. rroij.com This is particularly relevant in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry. rroij.com

Diastereoselective Reactions Involving Chiral Substrates

When this compound reacts with a substrate that already contains a chiral center, the formation of diastereomers is possible. numberanalytics.com The inherent chirality of the substrate can influence the trajectory of the incoming Grignard reagent, leading to a preferential formation of one diastereomer over the other. This is known as substrate-controlled diastereoselectivity. youtube.com

The degree of diastereoselectivity is influenced by several factors, including the nature of the chiral substrate, the solvent, and the reaction temperature. In some cases, chelation control can play a significant role, where the magnesium atom of the Grignard reagent coordinates with a Lewis basic group on the chiral substrate, creating a rigid cyclic transition state that favors attack from a specific face. scilit.comnih.gov

Enantioselective Approaches (e.g., Chiral Ligand-Mediated Reactions)

To induce enantioselectivity in reactions where the substrate is not chiral, a chiral auxiliary or a chiral ligand can be employed. numberanalytics.comnih.gov Chiral auxiliaries are temporarily attached to the substrate and are removed after the reaction. numberanalytics.comyoutube.com

A more common and versatile approach is the use of chiral ligands that coordinate to the magnesium center of the Grignard reagent. nih.gov These ligands create a chiral environment around the reactive center, forcing the reaction to proceed through a transition state that favors the formation of one enantiomer. The development of new chiral ligands has significantly advanced the field of asymmetric Grignard additions. nih.gov

| Chiral Ligand Type | Example | Typical Enantiomeric Excess (ee) |

| N,N,O-tridentate ligands | (R,R)-L12 | Good to excellent nih.gov |

| Chiral Phosphoric Acids | - | High yields and enantioselectivities researchgate.net |

| Chiral Bifunctional Phosphine-Carboxylate Ligands | - | Excellent enantioselectivities (>99% ee) researchgate.net |

Influence of Reaction Conditions on Stereochemical Outcomes

The stereochemical outcome of reactions involving this compound is highly sensitive to the reaction conditions. Key parameters include:

Temperature: Lower temperatures generally lead to higher stereoselectivity. researchgate.net This is because the transition states leading to the different stereoisomers have different energies, and at lower temperatures, the reaction is more likely to proceed through the lower energy pathway.

Solvent: The coordinating ability of the solvent can influence the aggregation state and reactivity of the Grignard reagent, thereby affecting stereoselectivity. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used to stabilize the Grignard reagent. leah4sci.com

Order of Addition: The order in which the reagents are mixed can sometimes impact the stereochemical outcome, particularly in ligand-mediated reactions. nih.gov

Additives: The presence of certain salts or other additives can influence the reaction pathway and stereoselectivity.

Careful optimization of these conditions is essential to achieve the desired stereochemical control in synthetic applications of this compound.

Synthetic Utility and Advanced Applications in Organic Synthesis

Applications in Complex Molecule Construction

The introduction of the 3-methoxybenzyl group is a key step in the synthesis of a variety of complex molecules, where it can act as a crucial structural component or a modifiable handle for further functionalization.

While direct examples of the use of 3-Methoxybenzylmagnesium chloride in the total synthesis of pyrrolocarbazole alkaloids are not extensively documented in readily available literature, its structural isomer, p-methoxybenzylmagnesium chloride, has been employed in the synthesis of complex natural products. For instance, in a strategic approach to the fungal immunosuppressant FR901483, p-methoxybenzylmagnesium chloride was utilized to alkylate an N-acyliminium ion intermediate. nih.gov This reaction, while yielding a mixture of epimers, was a crucial step in constructing the carbon skeleton of the target molecule. nih.gov The analogous reactivity of this compound suggests its potential as a valuable reagent in similar synthetic endeavors, where the methoxy (B1213986) group's position can be strategically chosen to influence the electronic properties and subsequent reaction pathways of synthetic intermediates.

The synthesis of various pyrrolo[2,3-c]quinoline alkaloids, which possess significant biological activities, often involves the construction of complex heterocyclic frameworks. nih.gov While specific examples detailing the use of this compound in these syntheses are not prominent, the general utility of Grignard reagents in adding to carbonyls and imines, which are common intermediates in alkaloid synthesis, points to its potential applicability.

This compound is frequently cited as a key intermediate in the pharmaceutical industry. chemicalbook.comchemdad.comchemicalbook.com Grignard reagents are fundamental tools for the formation of carbon-carbon bonds, and this specific reagent allows for the introduction of the 3-methoxybenzyl moiety, a common structural motif in a variety of biologically active compounds.

The reaction of this compound with a range of electrophiles, such as aldehydes, ketones, and esters, yields secondary and tertiary alcohols. These alcohol-containing molecules are versatile intermediates that can be further elaborated into more complex pharmaceutical lead compounds. The general transformation is depicted below:

Figure 1: General reaction of this compound with a ketone.

Figure 1: General reaction of this compound with a ketone.While specific, named pharmaceutical intermediates synthesized using this reagent are often proprietary, its classification as a "pharmaceutical intermediate" in chemical supplier databases underscores its role in the synthesis of active pharmaceutical ingredients (APIs). chemicalbook.comchemdad.comchemicalbook.com

The application of this compound extends to the synthesis of agrochemicals and other specialty chemicals. The introduction of the 3-methoxybenzyl group can impart specific physical or biological properties to a molecule, such as herbicidal, insecticidal, or fungicidal activity. The principles of its reactivity in this context are identical to those in pharmaceutical synthesis, involving the formation of carbon-carbon bonds with appropriate electrophilic partners to construct the desired molecular framework. However, specific examples of its use in the synthesis of commercial agrochemicals are not widely published in the public domain.

Role in Novel Synthetic Methodologies

Beyond its direct application in the synthesis of target molecules, this compound is also implicated in the development of new and more efficient synthetic methods.

The development of one-pot reactions and cascade sequences, where multiple chemical transformations occur in a single reaction flask, is a major goal in modern organic synthesis due to the associated increases in efficiency and reduction in waste. While specific literature detailing one-pot or cascade reactions explicitly featuring this compound is sparse, the general reactivity of Grignard reagents makes them suitable candidates for such processes.

For example, a hypothetical one-pot reaction could involve the in-situ formation of an electrophile which then reacts with this compound. Such sequences streamline synthetic routes and avoid the isolation and purification of intermediates. The development of such methodologies is an active area of research in organic chemistry.

The use of non-traditional, "green" solvents is a growing trend in chemistry. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising media for a variety of chemical reactions, including those involving highly reactive organometallic reagents. nih.gov

Recent studies have demonstrated that Grignard reactions can be successfully performed in DESs, even in the presence of air and moisture, which would typically quench the Grignard reagent. nih.govchemrxiv.orgchemrxiv.org This remarkable stability is attributed to the formation of a protective interface between the DES and the organic solvent in which the Grignard reagent is introduced, where the reaction is believed to occur. chemrxiv.orgchemrxiv.org Computational studies suggest that both the Grignard reagent and the substrate tend to accumulate at this interface, facilitating the reaction while minimizing decomposition. chemrxiv.orgchemrxiv.org

While these studies have often used other Grignard reagents, such as isopropyl magnesium chloride, the findings are generalizable and suggest that this compound could also be employed in these environmentally benign reaction systems. chemrxiv.org The ability to perform these reactions at room temperature and in air would represent a significant advancement in the practical application of this versatile reagent. nih.gov

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The paramount utility of this compound in organic synthesis stems from its function as a potent nucleophilic source of the 3-methoxybenzyl carbanion. tamu.edu This reactivity is harnessed to forge new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in the construction of complex molecular architectures. As an organomagnesium halide, its reactions are characterized by the nucleophilic attack of the benzylic carbon atom on a wide array of electrophilic centers. tamu.edulibretexts.org

Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as an effective reagent for this purpose. tamu.edu Its reactions with various carbon-based electrophiles, particularly carbonyl compounds, are well-established methods for creating more complex carbon skeletons. libretexts.orgmasterorganicchemistry.com

Reactions with Aldehydes and Ketones: this compound readily adds to the electrophilic carbon of aldehydes and ketones in a classic Grignard addition reaction. libretexts.org The reaction proceeds via a nucleophilic attack on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide intermediate. This process yields secondary alcohols from aldehydes and tertiary alcohols from ketones. libretexts.orgyoutube.com For instance, the reaction with formaldehyde (B43269) produces 2-(3-methoxyphenyl)ethanol, a primary alcohol, while reaction with other aldehydes like acetaldehyde (B116499) yields secondary alcohols, and reaction with ketones like acetone (B3395972) produces tertiary alcohols. libretexts.org

Reaction with Carbon Dioxide: Carboxylation of this compound is a standard method for introducing a carboxylic acid functionality. The Grignard reagent adds to carbon dioxide (often used in its solid form, dry ice) to form a magnesium carboxylate salt. masterorganicchemistry.comyoutube.com Subsequent acidification of this intermediate furnishes 2-(3-methoxyphenyl)acetic acid. tamu.edu

Ring-Opening of Epoxides and Cyclic Ethers: More advanced applications include the ring-opening of strained cyclic compounds. Benzylmagnesium halides are known to be highly reactive nucleophiles capable of opening cyclic ethers such as tetrahydrofuran (B95107) (THF), a reaction that typically requires elevated temperatures. dtu.dk This reaction results in the formation of a new C-C bond and a primary alcohol after workup. Similarly, the reaction with epoxides (oxiranes) proceeds via an Sₙ2-type mechanism, where the nucleophilic benzyl (B1604629) group attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a β-substituted alcohol.

Transition Metal-Catalyzed Cross-Coupling: In the realm of modern organic synthesis, Grignard reagents are crucial partners in transition metal-catalyzed cross-coupling reactions. While classic Grignard reactions are effective, the use of catalysts, such as nickel or palladium complexes, allows for the coupling of this compound with a broader range of substrates, including alkyl, alkenyl, and aryl halides, under milder conditions. illinois.edu For example, a nickel-catalyzed Kumada coupling could unite the 3-methoxybenzyl group with an aryl halide to form a diarylmethane scaffold.

Interactive Table: Carbon-Carbon Bond Forming Reactions

| Electrophile | Product Class | Specific Product Example | Reaction Type |

| Aldehyde (e.g., Acetaldehyde) | Secondary Alcohol | 1-(3-Methoxyphenyl)propan-2-ol | Grignard Addition |

| Ketone (e.g., Acetone) | Tertiary Alcohol | 2-(3-Methoxyphenyl)-1-methylpropan-2-ol | Grignard Addition |

| Carbon Dioxide (CO₂) | Carboxylic Acid | 2-(3-Methoxyphenyl)acetic acid | Carboxylation |

| Tetrahydrofuran (THF) | Primary Alcohol | 4-(3-Methoxybenzyl)butan-1-ol | Ether Ring-Opening |

| Aryl Halide (e.g., Bromobenzene) | Diaryl Methane | (3-Methoxybenzyl)benzene | Kumada Coupling |

Carbon-Heteroatom Bond Formation

Beyond the formation of C-C bonds, this compound is also a precursor for establishing bonds between carbon and various heteroatoms. The high basicity and nucleophilicity of the reagent drive these transformations. tamu.edu

Formation of C-H Bonds: The simplest C-X bond formation is the reaction with a proton source (a protic solvent like water or alcohol), which leads to the formation of a C-H bond. libretexts.org This is often an undesired side reaction, requiring anhydrous conditions for other transformations, but it can be used intentionally to produce 3-methylanisole (B1663972) from the Grignard reagent. libretexts.orgmasterorganicchemistry.com Using a deuterated water source (D₂O) allows for the specific incorporation of a deuterium (B1214612) atom, yielding a deuterated isotopologue. masterorganicchemistry.com

Formation of C-B and C-Si Bonds: The reaction of this compound with heteroatom electrophiles provides a route to various organometallic and organometalloid compounds. For example, reaction with a borate (B1201080) ester, such as trimethyl borate, followed by acidic workup, can yield (3-methoxybenzyl)boronic acid. This transformation is a key step in preparing substrates for Suzuki coupling reactions. Similarly, reaction with silicon electrophiles, like chlorotrimethylsilane, results in the formation of a C-Si bond, producing (3-methoxybenzyl)trimethylsilane.

Formation of C-N Bonds: The direct reaction of Grignard reagents with common aminating agents can be complex. However, advanced synthetic strategies enable the formation of C-N bonds. One such method involves the reaction with protected azides. For instance, an azide (B81097) can be protected with a phosphine (B1218219) to form a phosphazide, which can then undergo a Grignard reaction. Subsequent deprotection releases the azide functionality, which can be further transformed, for example, into an amine or a triazole. nih.gov This methodology provides an indirect but powerful route to C-N bond formation using Grignard reagents like this compound. nih.gov

Interactive Table: Carbon-Heteroatom Bond Forming Reactions

| Reagent | Heteroatom | Bond Formed | Product Class |

| Water (H₂O) | Hydrogen | C-H | Alkane |

| Deuterium Oxide (D₂O) | Deuterium | C-D | Deuterated Alkane |

| Trimethyl Borate | Boron | C-B | Boronic Acid |

| Chlorotrimethylsilane | Silicon | C-Si | Organosilane |

| Protected Azide / Electrophile | Nitrogen | C-N | Azide / Amine derivative |

Mechanistic Insights and Theoretical Investigations of 3 Methoxybenzylmagnesium Chloride Chemistry

Mechanistic Pathways in Catalyzed Cross-Coupling Reactions

3-Methoxybenzylmagnesium chloride is an effective nucleophile in transition metal-catalyzed cross-coupling reactions, such as the Kumada-Corriu coupling, to form new carbon-carbon bonds. mdpi.com These reactions, typically catalyzed by nickel or palladium complexes, proceed through a well-defined catalytic cycle. mdpi.comscispace.com Iron-based catalysts have also been employed for similar transformations. acgpubs.orgbris.ac.uk

The generally accepted mechanism for these cross-coupling reactions involves a three-step catalytic cycle:

Oxidative Addition : The cycle begins with a low-valent transition metal complex, typically Ni(0) or Pd(0), which undergoes oxidative addition with an organic halide (R'-X). libretexts.orglibretexts.org In this step, the metal center is oxidized by two units (e.g., Ni(0) to Ni(II)), and the organic group (R') and halide (X) are added to the metal's coordination sphere. libretexts.orgresearchgate.net This step is often rate-determining, and its efficiency can be influenced by the C-X bond strength of the electrophile. nih.gov

Transmetalation : The organometallic intermediate from the first step then reacts with the Grignard reagent (this compound). The 3-methoxybenzyl group is transferred from the magnesium to the transition metal center, displacing the halide and forming a diorganometal complex. acgpubs.org The driving force for this step is the formation of a stable magnesium salt (MgX₂).

Reductive Elimination : This is the final, product-forming step. The two organic groups (the 3-methoxybenzyl group and the R' group from the organic halide) couple and are eliminated from the metal center, forming the desired cross-coupled product (R-R'). libretexts.orgyoutube.com This process reduces the metal's oxidation state by two (e.g., Ni(II) to Ni(0)), thereby regenerating the active catalyst, which can then re-enter the catalytic cycle. youtube.com For reductive elimination to occur, the two ligands to be coupled must typically be in a cis orientation to each other on the metal center. libretexts.org

| Step | Description | Change in Metal Oxidation State |

| Oxidative Addition | The catalyst (e.g., Ni(0)) reacts with the electrophile (R'-X). | Increases by 2 (e.g., 0 → +2) |

| Transmetalation | The Grignard reagent transfers its organic group to the metal center. | No change |

| Reductive Elimination | The two organic groups on the metal couple and are released. | Decreases by 2 (e.g., +2 → 0) |

This table outlines the fundamental steps of a typical nickel-catalyzed Kumada cross-coupling cycle.

Ligands coordinated to the transition metal center play a pivotal role in the efficiency and selectivity of cross-coupling reactions. researchgate.net The choice of ligand can influence each step of the catalytic cycle:

Stability and Solubility : Ligands, such as phosphines or N-heterocyclic carbenes (NHCs), stabilize the metal center, preventing decomposition or aggregation into inactive metal clusters. nih.gov They also enhance the solubility of the catalyst in the reaction medium.

Reactivity : The electronic and steric properties of the ligand can be fine-tuned to modulate the catalyst's reactivity. mdpi.com Electron-rich ligands, for example, can increase the electron density on the metal, promoting the oxidative addition step. libretexts.org

Selectivity : Bulky ligands can influence the selectivity of the reaction, often favoring reductive elimination over competing side reactions like β-hydride elimination, which can be a problem with alkyl Grignard reagents. acgpubs.orgnih.gov In some nickel-catalyzed systems, additives like 1,3-butadiene (B125203) are used, which are believed to form key anionic nickel-ate complexes that act as the true catalytic species, enhancing nucleophilicity and promoting high yields. scispace.comnih.gov The use of specific ligands can be crucial for coupling challenging substrates, such as less reactive aryl chlorides. researchgate.net

Computational Chemistry and Spectroscopic Studies

Modern analytical and theoretical methods have provided profound insights into the complex solution behavior and reaction mechanisms of Grignard reagents.

Computational Chemistry : Quantum chemical methods, particularly Density Functional Theory (DFT), have become invaluable for studying the mechanisms of Grignard reactions and cross-coupling cycles. nih.govchemrxiv.org These calculations allow researchers to map potential energy surfaces, identify the structures of transient intermediates and transition states, and calculate activation energies for different reaction pathways. nih.gov For instance, computational studies on the Schlenk equilibrium have elucidated the crucial role of solvent dynamics in mediating the exchange of substituents on the magnesium center. researchgate.net

Spectroscopic Studies : A variety of spectroscopic techniques are employed to characterize the species present in Grignard solutions. nih.gov

NMR Spectroscopy : Nuclear Magnetic Resonance is a powerful tool. In particular, ²⁵Mg-NMR provides direct information about the magnesium coordination environment and can be used to distinguish between the different species (RMgX, R₂Mg, MgX₂) involved in the Schlenk equilibrium. nih.govnih.gov

X-ray and IR Spectroscopy : X-ray crystallography can determine the solid-state structures of Grignard reagents and their intermediates, often revealing dimeric or polymeric arrangements. nih.gov Infrared (IR) spectroscopy helps in monitoring the changes in bonding during a reaction, for example, by observing the disappearance of a carbonyl stretch. nih.gov

X-ray Absorption Spectroscopy (XAS) : This technique, combined with theoretical simulations, can provide element-specific information about the local coordination environment of the magnesium atom in solution throughout the course of a reaction. nih.gov

Together, these theoretical and spectroscopic investigations provide a detailed molecular-level picture of the structures and reaction pathways that define the chemistry of this compound.

Transition State Analysis for Selectivity Rationalization

The selectivity observed in reactions of this compound with prochiral electrophiles, such as aldehydes and ketones, can be rationalized by analyzing the corresponding transition states. Several models have been developed to predict the stereochemical outcome of such reactions, including the Felkin-Anh and Cram chelation-control models. nih.gov

The Felkin-Anh model generally predicts the stereochemical outcome for non-chelating substrates. It posits that the nucleophile will attack the carbonyl carbon from the least sterically hindered face, with the largest substituent on the adjacent stereocenter oriented anti-periplanar to the incoming nucleophile. nih.gov

In contrast, the Cram chelation-control model is applicable when the substrate contains a chelating group (e.g., a methoxy (B1213986) or hydroxyl group) at the α- or β-position relative to the carbonyl. In such cases, the Grignard reagent can form a cyclic, five- or six-membered chelated transition state with the substrate. This chelation locks the conformation of the substrate and directs the nucleophilic attack from a specific face. nih.gov

Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for investigating the geometries and energies of transition states in Grignard reactions. dtu.dkresearchgate.net These calculations can provide detailed insights into the factors that control selectivity. For instance, DFT studies on the reaction of Grignard reagents with ketones have supported the formation of a four-membered ring transition state involving the magnesium atom, the carbonyl oxygen, the carbonyl carbon, and the carbanionic carbon of the Grignard reagent. dtu.dkresearchgate.net

In the case of this compound, the presence of the methoxy group on the aromatic ring is unlikely to directly participate in chelation with the electrophile due to its distance from the reactive benzylic carbon. Therefore, the stereoselectivity of its reactions with chiral aldehydes and ketones would likely be rationalized using the Felkin-Anh model. However, the electronic effect of the meta-methoxy group could influence the nucleophilicity of the Grignard reagent and subtly affect the transition state geometry and energy.

Kinetic and Thermodynamic Aspects of Reactivity

The rate and feasibility of reactions involving this compound are governed by kinetic and thermodynamic parameters, respectively. Kinetic studies can provide valuable information about the reaction mechanism, including the order of the reaction with respect to the reactants and the activation energy.

A kinetic study on the reaction of phenylmagnesium halides with chlorosilanes in THF revealed that the reaction rate is dependent on the concentrations of both the organomagnesium halide (RMgX) and the diorganomagnesium species (R₂Mg), consistent with the Schlenk equilibrium. researchgate.net The study also suggested that the magnesium halide (MgX₂) can act as an electrophilic catalyst. researchgate.net A similar kinetic behavior would be expected for the reactions of this compound.

The pseudo-first-order rate constants for such reactions can be determined by monitoring the disappearance of the reactant or the appearance of the product over time under conditions where one reactant is in large excess. The activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can then be determined from the temperature dependence of the rate constants using the Eyring equation.

Table 2: Hypothetical Kinetic Parameters for the Reaction of a Grignard Reagent with an Electrophile

| Parameter | Description | Typical Value/Observation |

| Rate Law | Mathematical expression for the reaction rate | Rate = k[Grignard][Electrophile] (simplified) |

| Rate Constant (k) | Proportionality constant relating rate and concentration | Varies with temperature and solvent |

| Activation Energy (Ea) | Minimum energy required for reaction to occur | Typically in the range of 40-80 kJ/mol |

| Enthalpy of Activation (ΔH‡) | Enthalpy difference between reactants and transition state | Positive value |

| Entropy of Activation (ΔS‡) | Entropy difference between reactants and transition state | Often negative for bimolecular reactions due to ordering in the transition state |

Challenges and Future Directions in 3 Methoxybenzylmagnesium Chloride Chemistry

Development of More Robust and Tolerant Reaction Conditions

A primary challenge in working with 3-Methoxybenzylmagnesium chloride lies in its sensitivity to air and moisture, a characteristic of Grignard reagents. numberanalytics.comacechemistry.co.uk This necessitates the use of anhydrous solvents and inert atmospheres, which can be cumbersome and costly, particularly in large-scale industrial applications. numberanalytics.com The development of more robust reaction conditions that tolerate trace amounts of water or other protic sources is a significant area of future research. This could involve the use of additives that protect the Grignard reagent or the development of novel solvent systems that are less sensitive to these conditions.

Furthermore, the reactivity of this compound can lead to side reactions, such as Wurtz coupling, where two benzyl (B1604629) groups couple together. rsc.org Optimizing reaction conditions to minimize these byproducts is crucial for improving reaction yields and simplifying purification processes. numberanalytics.comnumberanalytics.com Strategies to achieve this include careful control of temperature, the rate of addition of reagents, and the choice of solvent. numberanalytics.com Future work will likely focus on developing catalytic systems that can promote the desired reaction pathway with high selectivity, even in the presence of impurities or under less stringent conditions.

Greener Synthetic Approaches and Sustainable Chemistry

The traditional reliance on volatile and often hazardous ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) in Grignard reactions presents significant environmental and safety concerns. umb.eduopenpr.com A major thrust in modern chemistry is the development of "green" synthetic methods that reduce or eliminate the use of such solvents. umb.edu Research into alternative, more environmentally benign solvents for Grignard reactions is a key future direction. rsc.orgumb.edu Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, have shown promise as greener alternatives that can sometimes offer superior performance in suppressing side reactions. rsc.orgumb.edu

Another promising avenue is the exploration of mechanochemistry, a technique that involves conducting reactions by grinding or milling solid reactants together, often with minimal or no solvent. sciencedaily.comhokudai.ac.jp This approach has the potential to dramatically reduce solvent waste and can even enable reactions with starting materials that are poorly soluble in conventional solvents. sciencedaily.comhokudai.ac.jp Applying mechanochemical methods to the synthesis of this compound could lead to a more sustainable and cost-effective process. hokudai.ac.jp The development of eco-friendly Grignard reagent formulations is a growing trend, driven by the increasing demand for sustainable chemical processes in various industries, including pharmaceuticals and agrochemicals. openpr.com

Expansion of Substrate Scope for Broader Synthetic Applicability

To maximize the synthetic utility of this compound, expanding the range of electrophiles with which it can react efficiently and selectively is a critical goal. While it readily reacts with simple carbonyl compounds, its reactions with more complex or sterically hindered substrates can be challenging. numberanalytics.com Future research will focus on developing new protocols and catalyst systems that enable the coupling of this compound with a wider variety of functional groups.

This includes improving its reactivity towards less reactive electrophiles and achieving greater control over chemoselectivity in molecules with multiple reactive sites. youtube.com For instance, developing conditions that allow for the selective reaction with one functional group while leaving another intact would significantly broaden the applicability of this Grignard reagent in the synthesis of complex molecules. The use of additives or co-catalysts to modulate the reactivity and selectivity of Grignard reagents is an active area of investigation that holds significant promise. mmu.ac.uk

Integration into Automated Synthesis and Flow Chemistry

The integration of chemical reactions into automated systems and continuous flow processes offers numerous advantages, including improved safety, consistency, and scalability. chemicalindustryjournal.co.ukvapourtec.com The highly reactive and often exothermic nature of Grignard reactions makes them particularly well-suited for the enhanced control offered by flow chemistry. vapourtec.commt.com In a flow system, small volumes of reagents are continuously mixed and reacted, allowing for better temperature control and minimizing the risks associated with large-scale batch reactions. vapourtec.com

Future efforts will likely focus on developing robust and reliable flow chemistry setups for the in-situ generation and immediate use of this compound. chemicalindustryjournal.co.ukvapourtec.com This "on-demand" synthesis would eliminate the need for storing large quantities of the unstable Grignard reagent, further enhancing safety and efficiency. researchgate.net Automated systems can also facilitate high-throughput screening of reaction conditions, accelerating the optimization process for new applications of this compound. The development of efficient continuous Grignard processes has been demonstrated for the production of key pharmaceutical starting materials, highlighting the industrial potential of this technology. acs.orgacs.org

Exploration of New Catalytic Systems for Enhanced Selectivity

The selectivity of Grignard reactions, including chemo-, regio-, and stereoselectivity, is a critical factor in their synthetic utility. rsc.orgnih.gov While uncatalyzed reactions of this compound can be effective in many cases, the development of new catalytic systems offers the potential for significantly enhanced control over the reaction outcome. organic-chemistry.org Iron, nickel, and palladium-based catalysts have been successfully employed in cross-coupling reactions involving Grignard reagents, enabling transformations that are not possible under uncatalyzed conditions. rsc.orgprinceton.edursc.orgacs.org

Q & A

Q. What are the critical parameters for synthesizing and handling 3-Methoxybenzylmagnesium chloride in laboratory settings?

- Methodological Answer : this compound is typically prepared as a 0.25 M solution in tetrahydrofuran (THF) under strict anhydrous conditions. Key parameters include:

- Moisture control : Use Schlenk lines or gloveboxes to exclude moisture, as the compound reacts violently with water .

- Temperature : Maintain storage at 2–8°C to prevent decomposition .

- Reaction setup : Employ dry THF and inert gas (N₂/Ar) atmospheres during synthesis to avoid side reactions.

- Safety : Follow hazard protocols (H314: causes severe skin burns) and use PPE, including gloves and face shields .

Q. How can researchers verify the purity and stability of this compound solutions?

- Methodological Answer :

- Titration : Use Gilman titration to quantify active Grignard reagent concentration .

- Spectroscopy : Monitor solution integrity via FT-IR for characteristic Mg-C stretches (~500 cm⁻¹) or NMR (¹H/¹³C) to detect degradation products (e.g., hydrolysis to 3-methoxybenzyl alcohol) .

- Storage : Regularly check for precipitates or color changes, which indicate decomposition.

Advanced Research Questions

Q. What strategies optimize reaction yields when using this compound in stereoselective syntheses?

- Methodological Answer :

- Substrate design : Use electrophiles with steric hindrance (e.g., bulky ketones) to direct regioselectivity .

- Additives : Introduce ligands like TMEDA to stabilize the Grignard intermediate and enhance nucleophilicity .

- Temperature control : Slow addition at –78°C minimizes side reactions, while gradual warming ensures complete conversion .

- Case Study : In benzamide synthesis, optimizing stoichiometry (1.2–1.5 eq. Grignard reagent) improved yields by 20% compared to equimolar conditions .

Q. How can researchers mitigate by-products arising from competing reactions in Grignard couplings?

- Methodological Answer :

- Solvent selection : Replace THF with less coordinating solvents (e.g., Et₂O) to reduce enolization in ketone substrates .